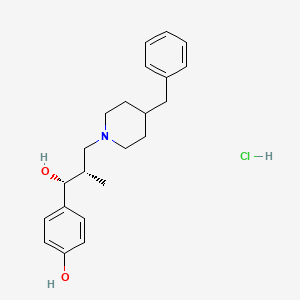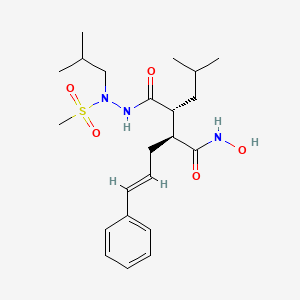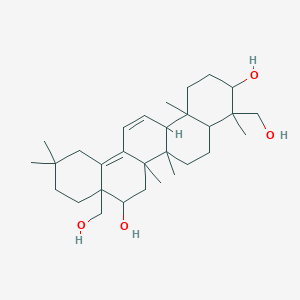
Saikogenin A
Vue d'ensemble
Description
Saikogenin A is a natural product found in Bupleurum falcatum . It is a dipeptidyl peptidase-IV (DPP-IV) inhibitor . The IUPAC name of Saikogenin A is (3β,4α,16β)-oleana-11,13(18)-diene-3,16,23,28-tetrol .
Synthesis Analysis
Saikogenin A can be obtained from Saikosaponin A, which is abundant in Radix Bupleuri (RB), through enzymatic hydrolysis . Snailase was selected due to its good hydrolysis performance under nearly neutral circumstances . The reaction system was constructed in Na2HPO4-NaH2PO4 buffer (pH 6.0) containing snailase/Saikosaponin A (44:1) at 39°C, and the hydrolysis lasted for 12 hours .Molecular Structure Analysis
The molecular formula of Saikogenin A is C30H48O4 . The molecular weight is 472.7 g/mol . The IUPAC name is (3β,4α,16β)-oleana-11,13(18)-diene-3,16,23,28-tetrol .Chemical Reactions Analysis
Saikogenin A is a metabolite of Saikosaponin A . It is produced through enzymatic hydrolysis of Saikosaponin A . The process involves hydration and monooxidation on the aglycone moiety and hydrolysis of the β-glucosidic bond .Physical And Chemical Properties Analysis
Saikogenin A has a molecular weight of 472.7 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . It has 2 rotatable bonds .Applications De Recherche Scientifique
-
Pharmacology
- Saikosaponin A (SSa) and its metabolite Saikogenin A (SGA) have been studied for their protective mechanisms against ethanol-induced hepatocyte injury .
- The methods of application or experimental procedures involve cell-based screening models and a chronic-plus-binge ethanol-fed mouse model .
- The results or outcomes of these studies are not specified in the source .
-
Traditional Chinese Medicine
- Saikosaponin A (SSa) is a major bioactive compound in the herbal medicines of radix bupleuri and exhibits various pharmacological properties, such as being an anticonvulsant, an antiepileptic, and anti-inflammatory .
- The methods of application or experimental procedures involve the use of radix bupleuri in prescriptions of traditional Chinese medicine .
- The results or outcomes of these studies are not specified in the source .
-
Chemistry
- Saikosaponin A (SSa) and D (SSd) are typical oleanane-type saponins featuring a unique 13,28-epoxy-ether moiety at D ring of the aglycones, which exhibit a wide range of biological and pharmacological activities .
- The methods of application or experimental procedures involve the synthesis of saikosaponin A/D and their natural congeners .
- The results or outcomes of these studies are not specified in the source .
-
Gastrointestinal Pharmacology
- Saikosaponin A and its metabolite Saikogenin A undergo structural transformation in the presence of gastric juice and intestinal flora .
- The methods of application or experimental procedures involve the incubation of saikosaponins in rat gastric juice and mouse intestinal flora .
- The results show that saikosaponin a decreases with time and after 3 hours, it disappears completely and saikosaponin b1 and saikosaponin g are detected .
-
Chemical Stability Studies
- Saikosaponin A is easily degraded into Saikosaponin B1 and Saikosaponin G under acidic conditions .
- The methods of application or experimental procedures involve acid hydrolysis .
- The results show that Saikosaponin A could also be hydrolyzed into prosaikogenin F, prosaikogenin A, prosaikogenin H, saikogenin F, saikogenin A, and saikogenin H .
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
-
Enzyme Transformation
- Saikosaponin A and D were converted into saikogenin F via prosaikogenin F, and saikogenin G via prosaikogenin G using enzyme transformation with high β-glycosidase activity .
- The methods of application or experimental procedures involve enzyme transformation with high β-glycosidase activity .
- The results show that the two saikogenin and two prosaikogenin compounds were purified using a silica column .
-
Anti-Inflammatory Drug
- Saikogenin A, an anti-inflammatory drug, is present in the crude extract of a Chinese herbal plant called Tsai-Fu .
- The methods of application or experimental procedures are not specified in the source .
- The results show that Saikogenin A is less effective in adrenalectomized rats than in normal rats in reducing the carrageenin-induced edema . The anti-inflammatory action of Saikogenin A are due to an increase in corticosterone caused by the release of arenocorticotropic hormone (ACTH) and a direct effect on the process of inflammation .
Safety And Hazards
Saikogenin A is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It may also impair fertility and harm unborn children .
Propriétés
IUPAC Name |
(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)13-14-30(18-32)20(15-25)19-7-8-22-26(3)11-10-23(33)27(4,17-31)21(26)9-12-28(22,5)29(19,6)16-24(30)34/h7-8,21-24,31-34H,9-18H2,1-6H3/t21-,22-,23+,24+,26+,27+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNVMEXLLPGQEV-HSFRRAFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@H](C[C@]43C)O)CO)(C)C)C)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Saikogenin A | |
CAS RN |
5092-09-1 | |
| Record name | Saikogenin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005092091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[2-hydroxy-3-[4-(4-hydroxy-3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]acetamide](/img/structure/B1680656.png)
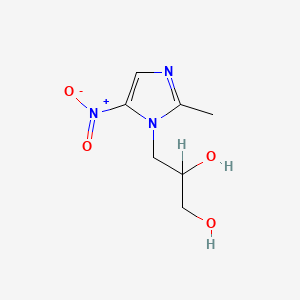
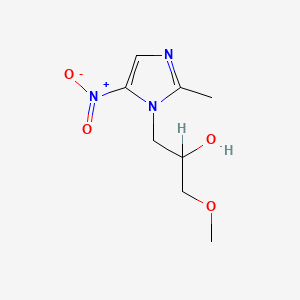
![N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1680659.png)
![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]piperidin-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1680660.png)
![(3R)-7-bromo-3,6-dimethyl-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one](/img/structure/B1680663.png)
![[4-[(2S)-2-acetamido-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-2-amino-3-sulfooxybutanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] hydrogen sulfate](/img/structure/B1680665.png)
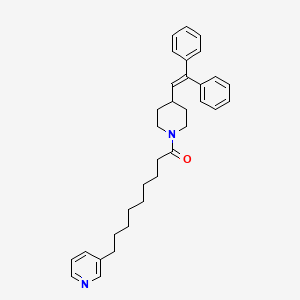
![[(2R,4R)-4-(6-aminopurin-9-yl)oxolan-2-yl]methanol](/img/structure/B1680670.png)
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl)oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680671.png)
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680672.png)
![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680674.png)
